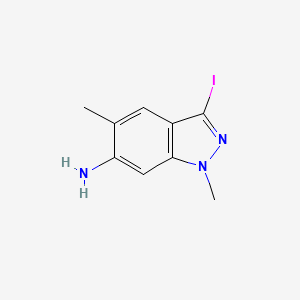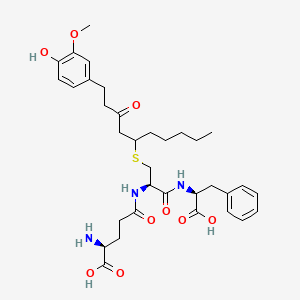![molecular formula C12H24N4O2 B13852755 Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate is a compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a diaminomethylideneamino moiety. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The diaminomethylideneamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate: Utilized in the preparation of azetidine and piperidine carbamates.
Uniqueness
Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate is unique due to its diaminomethylideneamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological properties .
Propriétés
Formule moléculaire |
C12H24N4O2 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N4O2/c1-12(2,3)18-11(17)16-6-4-9(5-7-16)8-15-10(13)14/h9H,4-8H2,1-3H3,(H4,13,14,15) |
Clé InChI |
FYLORHGTGQIUOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)
![(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride](/img/structure/B13852677.png)

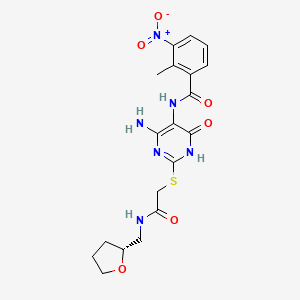
![(S)-7,8-Bis((tert-butyldimethylsilyl)oxy)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13852703.png)
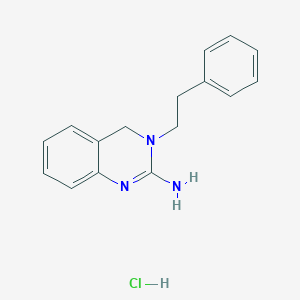
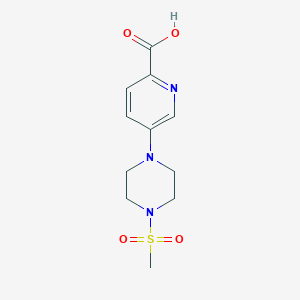
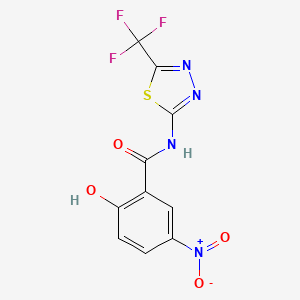
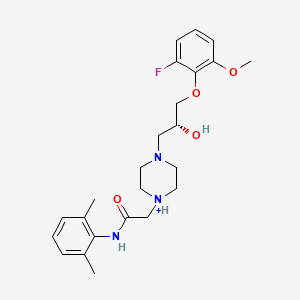
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
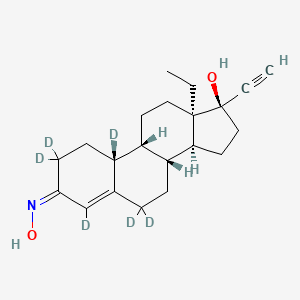
![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
